
3-(4-Butoxyphenyl)-1-phenethyl-1-(pyridin-2-ylmethyl)urea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(4-Butoxyphenyl)-1-phenethyl-1-(pyridin-2-ylmethyl)urea, also known as BPU, is a synthetic compound that has been extensively studied for its potential applications in scientific research. BPU belongs to the class of urea derivatives and has been shown to exhibit various biochemical and physiological effects. In
Wirkmechanismus
The exact mechanism of action of 3-(4-Butoxyphenyl)-1-phenethyl-1-(pyridin-2-ylmethyl)urea is not fully understood. However, it has been proposed that 3-(4-Butoxyphenyl)-1-phenethyl-1-(pyridin-2-ylmethyl)urea inhibits the activity of the enzyme topoisomerase II, which is involved in DNA replication and repair. This leads to the accumulation of DNA damage and ultimately results in cell death.
Biochemical and Physiological Effects:
Apart from its anti-cancer activity, 3-(4-Butoxyphenyl)-1-phenethyl-1-(pyridin-2-ylmethyl)urea has also been shown to exhibit other biochemical and physiological effects. It has been shown to inhibit the activity of acetylcholinesterase, an enzyme that breaks down the neurotransmitter acetylcholine. This leads to an increase in acetylcholine levels, which can have potential applications in the treatment of Alzheimer's disease. 3-(4-Butoxyphenyl)-1-phenethyl-1-(pyridin-2-ylmethyl)urea has also been shown to exhibit anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines.
Vorteile Und Einschränkungen Für Laborexperimente
One of the major advantages of 3-(4-Butoxyphenyl)-1-phenethyl-1-(pyridin-2-ylmethyl)urea for lab experiments is its high potency. It has been shown to exhibit anti-cancer activity at low micromolar concentrations. However, one of the limitations of 3-(4-Butoxyphenyl)-1-phenethyl-1-(pyridin-2-ylmethyl)urea is its poor solubility in water, which can make it difficult to administer in in vivo studies.
Zukünftige Richtungen
There are several future directions for the research on 3-(4-Butoxyphenyl)-1-phenethyl-1-(pyridin-2-ylmethyl)urea. One area of research is to further elucidate its mechanism of action. This can help in the development of more potent analogs of 3-(4-Butoxyphenyl)-1-phenethyl-1-(pyridin-2-ylmethyl)urea. Another area of research is to explore the potential applications of 3-(4-Butoxyphenyl)-1-phenethyl-1-(pyridin-2-ylmethyl)urea in the treatment of other diseases, such as Alzheimer's disease and inflammation. Additionally, the development of more water-soluble analogs of 3-(4-Butoxyphenyl)-1-phenethyl-1-(pyridin-2-ylmethyl)urea can help in the administration of the compound in in vivo studies.
Synthesemethoden
The synthesis of 3-(4-Butoxyphenyl)-1-phenethyl-1-(pyridin-2-ylmethyl)urea involves the reaction between 4-butoxybenzaldehyde, phenethylamine, and pyridine-2-carboxaldehyde in the presence of a catalytic amount of acetic acid. The resulting product is then treated with urea and potassium carbonate to obtain 3-(4-Butoxyphenyl)-1-phenethyl-1-(pyridin-2-ylmethyl)urea. The purity of the compound can be further improved by recrystallization from ethanol.
Wissenschaftliche Forschungsanwendungen
3-(4-Butoxyphenyl)-1-phenethyl-1-(pyridin-2-ylmethyl)urea has been extensively studied for its potential applications in scientific research. One of the major areas of research is its anti-cancer activity. 3-(4-Butoxyphenyl)-1-phenethyl-1-(pyridin-2-ylmethyl)urea has been shown to inhibit the growth of various cancer cells, including breast, lung, and colon cancer cells. It achieves this by inducing apoptosis, inhibiting cell proliferation, and blocking angiogenesis.
Eigenschaften
IUPAC Name |
3-(4-butoxyphenyl)-1-(2-phenylethyl)-1-(pyridin-2-ylmethyl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H29N3O2/c1-2-3-19-30-24-14-12-22(13-15-24)27-25(29)28(20-23-11-7-8-17-26-23)18-16-21-9-5-4-6-10-21/h4-15,17H,2-3,16,18-20H2,1H3,(H,27,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZVUJAHBIDZKNOK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=CC=C(C=C1)NC(=O)N(CCC2=CC=CC=C2)CC3=CC=CC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H29N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-Butoxyphenyl)-1-phenethyl-1-(pyridin-2-ylmethyl)urea | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N'-(3-fluoro-4-methylphenyl)-N-[3-(2-oxopyrrolidin-1-yl)propyl]oxamide](/img/structure/B2942444.png)

![N-(benzo[d]thiazol-2-yl)-3-methoxy-N-(pyridin-2-ylmethyl)benzamide](/img/structure/B2942447.png)
![3-(2-Methoxyphenyl)-2-methylsulfanyl-6,7-dihydrothieno[3,2-d]pyrimidin-4-one](/img/structure/B2942450.png)
![8-Chloroimidazo[1,2-a]pyridin-3-amine](/img/structure/B2942452.png)

![6-Phenyl-5-(piperazin-1-ylmethyl)imidazo[2,1-b][1,3]thiazole](/img/structure/B2942456.png)
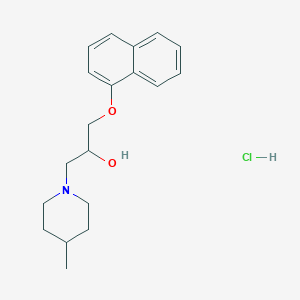
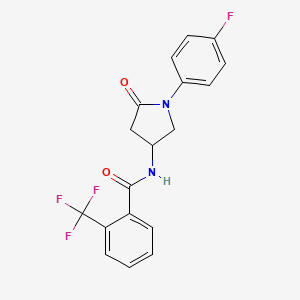
![3-(8-oxo-6-sulfanylidene-5H-[1,3]dioxolo[4,5-g]quinazolin-7-yl)-N-(pyridin-2-ylmethyl)propanamide](/img/structure/B2942459.png)
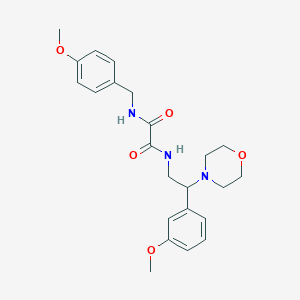
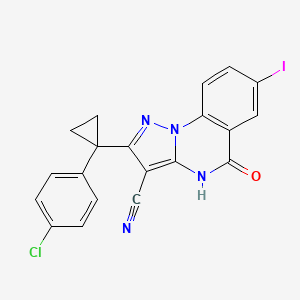
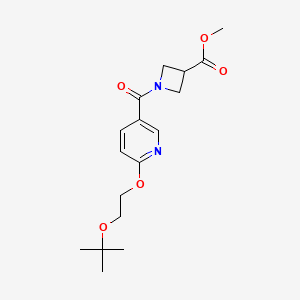
![N-(4-methoxyphenyl)-7-(4-methylphenyl)-2-oxo-3,5,6,7-tetrahydro-2H-thiopyrano[2,3-d][1,3]thiazole-6-carboxamide](/img/structure/B2942463.png)